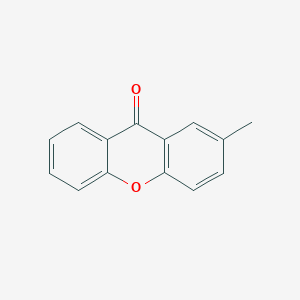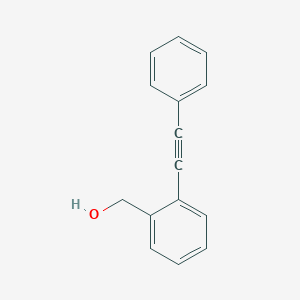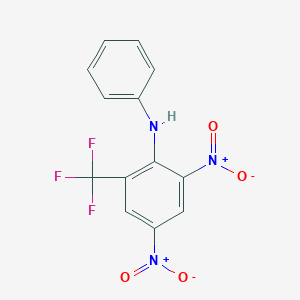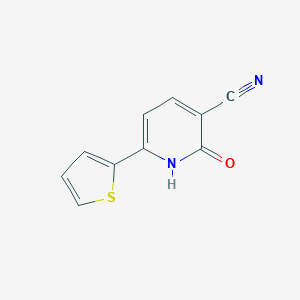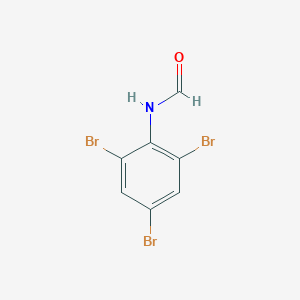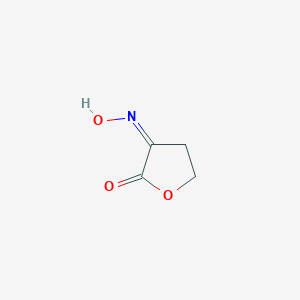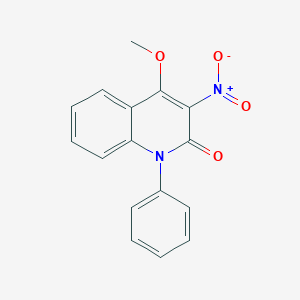
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone, also known as NMQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. NMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
Mechanism Of Action
The exact mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical And Physiological Effects
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to reduce oxidative stress and lipid peroxidation, indicating its potential as an antioxidant agent. In addition, 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a chemotherapeutic agent.
Advantages And Limitations For Lab Experiments
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has not been extensively studied in vivo, and its toxicity profile is not well understood. Therefore, caution should be taken when using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments.
Future Directions
There are several future directions for the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. Further studies are needed to fully understand the mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential pharmacological properties. In addition, more studies are needed to investigate the toxicity profile of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential side effects. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may also have potential as a scaffold for the development of novel drugs with improved pharmacological properties. Overall, the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methanol and sodium hydroxide to form 3-nitro-4-methoxybenzoic acid. This intermediate is then reacted with 1-phenyl-1,2,3,6-tetrahydropyridine-2-one in the presence of phosphorus oxychloride to produce 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. The yield of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent stoichiometry.
Scientific Research Applications
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, antitumor, antiviral, and antifungal activities. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
141945-60-0 |
|---|---|
Product Name |
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone |
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-methoxy-3-nitro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-22-15-12-9-5-6-10-13(12)17(11-7-3-2-4-8-11)16(19)14(15)18(20)21/h2-10H,1H3 |
InChI Key |
AYHABYZVLDOLII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



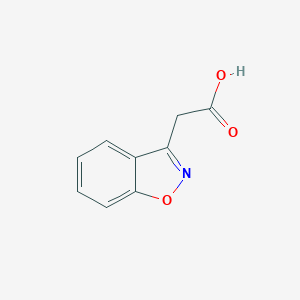
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)
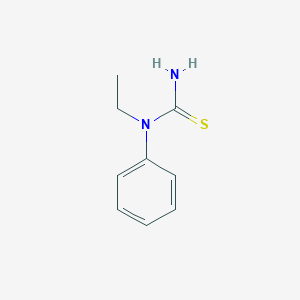
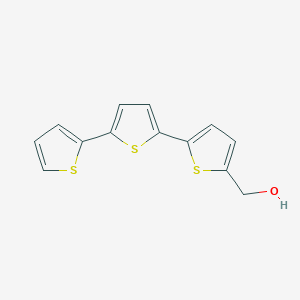
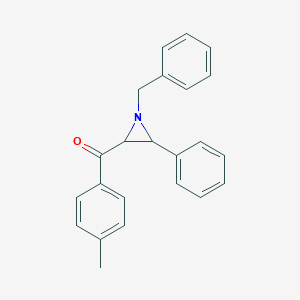
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
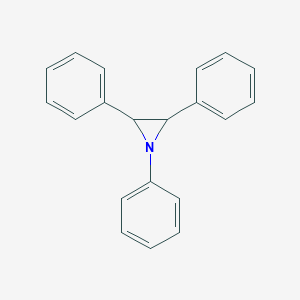
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
